1-Benzoylpyrrolidin-3-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H11NO2 |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
1-benzoylpyrrolidin-3-one |
InChI |
InChI=1S/C11H11NO2/c13-10-6-7-12(8-10)11(14)9-4-2-1-3-5-9/h1-5H,6-8H2 |
InChI Key |
YQCKBNGBBUHFST-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1=O)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Advanced Synthetic Strategies for 1 Benzoylpyrrolidin 3 One and Its Structural Analogues
Direct Synthetic Pathways to the 1-Benzoylpyrrolidin-3-one Core
Direct synthetic routes to the this compound core are of significant interest due to their efficiency and atom economy. These methods focus on the construction of the pyrrolidinone ring and the concurrent or subsequent introduction of the N-benzoyl group.
Cycloaddition Methodologies for Pyrrolidinone Formation
The [3+2] cycloaddition reaction of azomethine ylides with electron-deficient alkenes is a powerful and widely utilized method for the stereocontrolled synthesis of highly substituted pyrrolidines. thieme.de Azomethine ylides, which are nitrogen-based three-atom components, can be generated in situ from various precursors, including the thermolysis of aziridines or the condensation of α-amino acids with aldehydes or ketones. nih.gov The subsequent reaction with a suitable dipolarophile, such as an α,β-unsaturated ketone, can directly lead to the formation of a pyrrolidin-3-one ring. The high regio- and stereoselectivity of these reactions makes them particularly attractive for the synthesis of complex molecules. nih.gov
The versatility of this approach allows for the construction of diverse pyrrolidinyl-heterocyclic compounds. For instance, the reaction of an azomethine ylide with an electron-deficient alkene under continuous flow conditions in the presence of a catalytic amount of trifluoroacetic acid can afford the corresponding pyrrolidine (B122466). nih.gov Furthermore, catalyst-free [3+2] cycloaddition reactions of electron-deficient alkynes and o-hydroxyaryl azomethine ylides have been developed in water, leading to pyrroline (B1223166) derivatives which can be subsequently converted to pyrrolidinones. nih.gov
| Dipole Precursor | Dipolarophile | Catalyst/Conditions | Product | Yield | Reference |
| Isatin (B1672199) and Sarcosine | trans-1,2-dibenzoylethylene | Heat | Spiro[indoline-pyrrolidine] derivative | Good to Excellent | iaea.org |
| Benzyl(methoxymethyl)(trimethylsilylmethyl)amine | Electron-deficient alkenes | Trifluoroacetic acid (catalytic), continuous flow | Substituted pyrrolidines | Not specified | nih.gov |
| α-imino-esters | Unsaturated 2π-electron components | KF/Al2O3 | Substituted pyrrolidines | High | nih.gov |
Acylation-Based Routes for N-Benzoyl Moiety Introduction
Acylation-based routes typically involve the formation of the pyrrolidin-3-one core first, followed by the introduction of the benzoyl group onto the nitrogen atom. A common strategy for the synthesis of the pyrrolidin-3-one ring is the Dieckmann cyclization. For example, N-benzyl-3-pyrrolidinone can be synthesized starting from ethyl acrylate (B77674) through a sequence of addition, substitution, Dieckmann cyclization, and hydrolytic decarboxylation. researchgate.netgoogle.com The resulting N-benzylpyrrolidin-3-one can then, in principle, be debenzylated and subsequently N-benzoylated to yield the target compound.
The benzoylation of a secondary amine, such as a pre-formed pyrrolidin-3-one, can be achieved using various benzoylating agents. Benzoyl chloride, often in the presence of a base to neutralize the HCl byproduct, is a common reagent for this transformation. The Schotten-Baumann reaction conditions, which involve an amine, benzoyl chloride, and an aqueous base, are frequently employed for the benzoylation of active hydrogen-containing compounds. medcraveonline.com
A multi-step synthesis of N-benzyl-3-pyrrolidone has been reported with the following key steps: google.com
Synthesis of ethyl 3-benzylaminopropionate.
Synthesis of 3-(N-ethoxycarbonylmethylene)benzylamine ethyl propionate.
Dieckmann Cyclization to N-benzyl-4-ethoxycarbonyl-3-pyrrolidone.
Hydrolysis and Decarboxylation to N-benzyl-3-pyrrolidone.
| Starting Material | Key Steps | Acylating Agent | Product | Overall Yield | Reference |
| Ethyl acrylate | Michael addition, N-alkylation, Dieckmann cyclization, Decarboxylation | (Implied subsequent benzoylation) | N-benzyl-3-pyrrolidinone | 57.2% | researchgate.net |
| Sulfamoyl carboxylic acids | Benzoylation | Benzoyl chloride | Benzoylated sulfamoyl carboxylic acids | Good to Excellent | medcraveonline.com |
C-H Functionalization Approaches to Pyrrolidinone Derivatives
Direct C-H functionalization represents a modern and efficient strategy for the synthesis of complex molecules by avoiding the need for pre-functionalized starting materials. In the context of pyrrolidinone synthesis, C-H functionalization can be envisioned for either the construction of the ring system or the late-stage modification of a pre-existing pyrrolidinone core.
Palladium-catalyzed hydroarylation of pyrrolines is a method to introduce aryl groups at the 3-position of the pyrrolidine ring. nih.gov While this method directly functionalizes the pyrrolidine core, it leads to 3-aryl pyrrolidines rather than 3-oxopyrrolidines. However, it demonstrates the potential of transition metal catalysis in modifying the pyrrolidine scaffold.
More advanced strategies involve the remote functionalization of C(sp³)-H bonds. For instance, a copper-catalyzed strategy has been developed for the selective δ C-H (hetero)arylation of sulfonamides via an intramolecular hydrogen atom transfer (HAT) by an N-centered radical. researchgate.net This type of methodology, while not directly producing the this compound core, highlights the cutting-edge approaches being developed for the selective functionalization of aliphatic C-H bonds, which could potentially be adapted for the synthesis of complex pyrrolidinone analogues. Another example is the redox-neutral α-C-H oxygenation of pyrrolidin-3-ol, which generates an N-aryliminium ion intermediate that can react with nucleophiles to produce cis-2-substituted pyrrolidin-3-ols. nih.gov
| Substrate | Reagent/Catalyst | Transformation | Product | Reference |
| N-alkyl pyrrolines | Arylating agents / Palladium catalyst | Hydroarylation | 3-Aryl pyrrolidines | nih.gov |
| N-fluorosulfonamides | Arylboronic acids / Copper catalyst | δ C-H (hetero)arylation | δ-(hetero)arylated sulfonamides | researchgate.net |
| Pyrrolidin-3-ol | Monoprotected p-quinone, Boronic acids | Redox-neutral α-C-H oxygenation and nucleophilic addition | cis-2-substituted pyrrolidin-3-ols | nih.gov |
Multi-Component Reaction Sequences for Complex Pyrrolidinone Architectures
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity.
The synthesis of polysubstituted homoproline analogs has been achieved through a three-component condensation of aryl(heteroaryl)aldehydes, asparagine, and N-methylmaleimide. nih.gov This reaction proceeds via the in situ generation of an azomethine ylide from the aldehyde and asparagine, which then undergoes a [3+2] cycloaddition with N-methylmaleimide. nih.gov Similarly, copper(I) salts can catalyze the three-component assembly of an α-diazo ester, an imine, and various alkenes or alkynes to produce substituted pyrrolidines with high diastereoselectivity and yields. nih.gov
A one-pot, three-component synthesis of spiro[indoline-pyrrolidine] derivatives has also been described, involving the 1,3-dipolar cycloaddition between an azomethine ylide (generated from isatin and sarcosine) and trans-1,2-dibenzoylethylene. iaea.org These examples showcase the power of MCRs to construct complex pyrrolidine and pyrrolidinone-containing scaffolds in a single step.
| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Product | Yield | Reference |
| Aryl(heteroaryl)aldehyde | Asparagine | N-methylmaleimide | Heat in DMF | Polysubstituted homoproline analogs | Moderate | nih.gov |
| α-diazo ester | Imine | Alkene/Alkyne | Copper(I) salts | Substituted pyrrolidines | High | nih.gov |
| Isatin | Sarcosine | trans-1,2-dibenzoylethylene | Heat | Spiro[indoline-pyrrolidine] derivatives | Good to Excellent | iaea.org |
Transformations from Precursor Molecules for Pyrrolidinone Generation
The synthesis of the pyrrolidinone core can also be achieved through the rearrangement or transformation of other heterocyclic precursors. These methods often provide access to unique substitution patterns that may be difficult to obtain through more direct routes.
Ring-Opening and Recyclization Reactions of Related Heterocycles
The ring contraction of readily available six-membered heterocycles, such as pyridines, offers an intriguing pathway to the pyrrolidine skeleton. A photo-promoted ring contraction of pyridines with a silylborane has been reported to afford pyrrolidine derivatives. nih.govsemanticscholar.orgnih.gov This transformation proceeds through a series of intermediates, including a 2-silyl-1,2-dihydropyridine and a vinylazomethine ylide, which undergoes a thermally allowed disrotatory ring-closing reaction to form the pyrrolidine ring. nih.gov
Aziridines, strained three-membered nitrogen-containing heterocycles, are versatile precursors for the synthesis of larger rings. The ring-opening of an aziridine (B145994) followed by intramolecular cyclization can lead to the formation of a pyrrolidine ring. For instance, the ring expansion of an alkylated aziridine can produce a pyrrolidine derivative. researchgate.net
Isoxazolidines, which can be synthesized via the 1,3-dipolar cycloaddition of nitrones with alkenes, are also valuable precursors for pyrrolidinones. The reductive cleavage of the N-O bond in an isoxazolidine (B1194047) can lead to a γ-amino alcohol, which can then be oxidized and cyclized to form a pyrrolidinone.
| Precursor Heterocycle | Key Transformation | Reagents/Conditions | Product | Reference |
| Pyridine | Photo-promoted ring contraction | Silylborane, light | Pyrrolidine derivatives | nih.govsemanticscholar.orgnih.gov |
| Aziridine | Ring expansion | Alkylation | Pyrrolidine derivatives | researchgate.net |
| Isoxazolidine | Reductive N-O bond cleavage and cyclization | (General concept) | γ-amino alcohol (intermediate) | mdpi.com |
Derivatization of Existing Pyrrolidinone Scaffolds
The modification of pre-existing pyrrolidinone rings is a versatile strategy for generating a diverse library of analogues. This approach allows for the late-stage introduction of functional groups, enabling the exploration of structure-activity relationships. One key method is the transamidation of N-acyl lactams. For instance, N-acyl lactams such as benzoylpyrrolidin-2-one can react with various primary aliphatic and aromatic amines under metal-free, aqueous conditions. rsc.org This reaction, promoted by reagents like di-tert-butyl peroxide (DTBP) and tetrabutylammonium (B224687) iodide (TBAI), proceeds through a proposed radical pathway to yield the corresponding transamidated products with good functional group tolerance. rsc.org
Another common derivatization involves N-acylation. Pyrrolidinone scaffolds can be acylated using acylating agents like cinnamoyl chloride in the presence of a base such as triethylamine (B128534) and a catalyst like 4-(dimethylamino)-pyridine (DMAP). mdpi.com This method allows for the attachment of various substituents to the nitrogen atom of the pyrrolidinone ring, creating a wide range of derivatives. mdpi.com
Furthermore, iridium-catalyzed reductive generation of azomethine ylides from tertiary amides and lactams provides a pathway to complex polysubstituted pyrrolidines. acs.orgnih.gov This method involves the partial reduction of an amide, such as a proline derivative, followed by a [3+2] dipolar cycloaddition with various dipolarophiles. acs.orgnih.gov This strategy is not limited to reactive benzoyl amides and can be applied to a range of amides and lactams, demonstrating its utility in creating diverse scaffolds. acs.orgnih.gov
Enantioselective and Diastereoselective Synthesis of this compound Derivatives
Achieving precise control over the three-dimensional arrangement of atoms is critical in the synthesis of pharmacologically active molecules. Enantioselective and diastereoselective methods are therefore paramount in producing specific stereoisomers of pyrrolidinone derivatives.
A variety of chiral catalyst systems have been developed to induce stereoselectivity in the formation of the pyrrolidinone ring and its derivatives. These systems can be broadly categorized into metal-based catalysts, organocatalysts, and biocatalysts.
Metal-Based Catalysts: Transition metals are widely used to catalyze asymmetric reactions. For example, copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles provides access to chiral tricyclic pyrrolidine-fused derivatives with excellent diastereo- and enantioselectivities (up to >25:1 dr, up to 99% ee). rsc.org Similarly, rhodium(II) catalysts have been employed for catalytic asymmetric C-H insertion of carbenes, enabling the direct difunctionalization of a pyrrolidine moiety to yield C2-symmetrical pyrrolidines with high enantio- and diastereocontrol. nih.govacs.org Chiral gold(I) complexes featuring ligands with a remote C2-symmetric 2,5-diarylpyrrolidine have also been developed for enantioselective intramolecular cycloadditions. nih.gov
Organocatalysts: Chiral pyrrolidines themselves are highly effective organocatalysts. mdpi.com Derivatives of L-proline and other chiral amines are used to promote various transformations in an enantioselective manner, avoiding the use of metals. mdpi.comnih.gov These catalysts are often bifunctional, possessing both a nucleophilic/electrophilic site and a hydrogen-bond donor/acceptor to activate the substrates and control the stereochemical outcome. mdpi.com
Biocatalysts: Enzymes offer a powerful tool for asymmetric synthesis. Engineered cytochrome P411 variants have been used to catalyze the intramolecular C(sp³)–H amination of organic azides. acs.org This biocatalytic platform enables the construction of chiral pyrrolidines via alkyl nitrene intermediates with good enantioselectivity and catalytic efficiency. acs.org
| Catalyst System | Reaction Type | Stereoselectivity | Reference |
| Copper(I) / Chiral Ligand | 1,3-Dipolar Cycloaddition | Up to >25:1 dr, 99% ee | rsc.org |
| Rhodium(II) / Chiral Ligand | C-H Carbene Insertion | High enantio- and diastereocontrol | nih.govacs.org |
| Chiral Pyrrolidines (Organocatalyst) | Aldol, Michael Additions | High enantioselectivity | mdpi.comnih.gov |
| Engineered Cytochrome P411 | Intramolecular C-H Amination | Up to 99:1 er | acs.org |
Beyond chiral catalysis, several other strategies are employed to control stereocenters during the synthesis of pyrrolidinone derivatives.
Chiral Pool Synthesis: This approach utilizes readily available, enantiopure natural products as starting materials. S-pyroglutamic acid, for example, is a common chiral synthon for the synthesis of optically active 2-pyrrolidinones, where the original stereocenter is retained throughout the synthetic sequence. nih.govresearchgate.net
Auxiliary-Controlled Synthesis: A chiral auxiliary is temporarily incorporated into the substrate to direct the stereochemical course of a reaction. After the desired stereocenter is set, the auxiliary is removed. This method has been a traditional way to achieve stereoselectivity in pyrrolidine synthesis. researchgate.net
Substrate-Controlled Synthesis: The existing stereochemistry within a substrate can direct the formation of new stereocenters. An efficient strategy for the asymmetric synthesis of pyrrolidines with vicinal stereocenters utilizes a "memory of chirality" in an intramolecular SN2' reaction of α-amino ester enolates, providing the functionalized pyrrolidine with excellent diastereoselectivity. elsevierpure.com
Asymmetric Deprotonation: This strategy involves the use of a chiral base or a combination of an achiral base and a chiral ligand to selectively remove a proton, creating a chiral enolate. The asymmetric lithiation of N-Boc-pyrrolidine using s-butyllithium and the chiral ligand (-)-sparteine (B7772259) generates a configurationally stable lithiated species that can react with electrophiles to afford enantioenriched pyrrolidines. nih.gov
Sustainable and Efficient Synthetic Protocols
The principles of green chemistry are increasingly influencing the development of synthetic methodologies, aiming for protocols that are environmentally benign, atom-economical, and efficient.
Avoiding the use of transition metal catalysts is a key goal in sustainable synthesis, as it circumvents issues related to metal toxicity, cost, and contamination of the final product. A number of metal-free strategies for the synthesis of pyrrolidines and related heterocycles have been developed.
The transamidation of N-acyl lactams, including benzoylpyrrolidin-2-one, with amines can be achieved under metal-free conditions using a radical initiator system. rsc.org Additionally, one-pot strategies for constructing substituted pyrroles have been developed employing aza-Wittig reactions from chromones and phenacyl azides in a mild, metal-free process. nih.gov The development of domino reactions promoted by simple catalysts like trifluoroacetic acid (TfOH) for the synthesis of other N-heterocycles, such as pyridines, also highlights the trend towards metal-free ring construction. scispace.com
| Reaction | Conditions | Key Features | Reference |
| Transamidation of N-Acyl Lactams | DTBP, TBAI, Water | Metal-free, aqueous conditions, good functional tolerance | rsc.org |
| Pyrrole Synthesis | Aza-Wittig Reaction | Metal-free, one-pot, wide substrate scope | nih.gov |
| Furan Synthesis | BF₃·Et₂O mediated [4+1] reaction | Metal- and oxidant-free, one-flask, mild conditions | nih.gov |
Water is an ideal solvent for green chemistry due to its non-toxic, non-flammable, and abundant nature. Performing organic reactions in aqueous media presents a significant step towards more sustainable chemical processes.
An efficient and environmentally friendly approach for synthesizing novel polycyclic pyrrolidine-fused spirooxindoles involves a one-pot, three-component domino reaction in an ethanol-water mixture under catalyst-free conditions at room temperature. semanticscholar.org This method features high yields and avoids toxic solvents and chromatographic purification. semanticscholar.org As previously mentioned, the metal-free transamidation of N-acyl lactams like benzoylpyrrolidin-2-one has also been successfully conducted under aqueous conditions, demonstrating the feasibility of performing such modifications in water. rsc.org These examples underscore the potential for developing more synthetic protocols for pyrrolidinone derivatives in aqueous media.
Mechanistic Investigations and Reactivity Studies of 1 Benzoylpyrrolidin 3 One
Chemical Reactivity Profile of the Pyrrolidinone Ring System
The five-membered pyrrolidinone ring is a common motif in many biologically active compounds and synthetic intermediates. Its reactivity is influenced by the N-acyl group and the carbonyl function at the 3-position.
Selective C-N Bond Cleavage Reactions in N-Benzoyl Pyrrolidinones
The cleavage of the carbon-nitrogen bonds within the pyrrolidinone ring is a challenging but synthetically valuable transformation. The N-benzoyl group plays a critical role in activating the otherwise inert C-N bonds.
Recent studies have demonstrated that the reductive cleavage of the C2-N bond in N-benzoyl pyrrolidines can be achieved using a combination of a Lewis acid and photoredox catalysis. nih.govorganic-chemistry.orgnih.govacs.orgresearchgate.netacs.orgresearchgate.netchemrxiv.orgelsevierpure.combohrium.com This method involves a single-electron transfer to the amide carbonyl group, which is facilitated by the Lewis acid. nih.govorganic-chemistry.orgnih.govacs.orgresearchgate.netresearchgate.netchemrxiv.orgelsevierpure.com The resulting radical anion undergoes selective cleavage of the C2-N bond. nih.govorganic-chemistry.orgnih.govacs.orgacs.orgresearchgate.netchemrxiv.org This strategy has been applied to a variety of N-benzoyl pyrrolidines, showcasing its potential for skeletal remodeling of these heterocycles. nih.govresearchgate.net
The efficiency of this C-N bond cleavage is influenced by the electronic properties of the benzoyl group. Electron-withdrawing substituents on the aromatic ring can impact the reaction yield. For instance, a trifluoromethyl-substituted benzoyl pyrrolidine (B122466) resulted in a moderate yield, while a cyano-substituted derivative did not proceed, suggesting that highly electron-deficient benzoyl groups may inhibit the reaction. nih.gov Conversely, the specific nature of the aroyl group can be explored to fine-tune the reactivity. researchgate.net
Table 1: Examples of Reductive C-N Bond Cleavage in N-Benzoyl Pyrrolidines
| Catalyst System | Substrate | Key Feature | Reference |
|---|---|---|---|
| Lewis Acid + Photoredox Catalyst | N-benzoyl-2-methylpyrrolidine | Site-selective C2-N bond cleavage | nih.gov |
| Lewis Acid + Photoredox Catalyst | CF3-substituted benzoyl pyrrolidine | Moderate product yield | nih.gov |
Nucleophilic and Electrophilic Functionalization of the Pyrrolidinone Core
The presence of the ketone at the C3 position and the adjacent methylene groups (C2 and C4) allows for a range of functionalization reactions.
Nucleophilic Functionalization:
The carbonyl group at C3 is susceptible to nucleophilic attack. This can be a key step in the synthesis of various substituted pyrrolidines. For example, biocatalytic transamination or reduction of N-protected-3-pyrrolidinones using amine transaminases or keto reductases, respectively, can lead to chiral 3-amino- and 3-hydroxypyrrolidines. nih.gov
Electrophilic Functionalization:
The α-carbons (C2 and C4) to the ketone are potential sites for electrophilic functionalization via enolate or enamine intermediates. The α-alkylation of cyclic ketones is a fundamental transformation in organic synthesis. chemistryviews.orgresearchgate.net Modern methods for the α-functionalization of cyclic ketones include synergistic catalysis involving copper and diarylamine for the synthesis of cyclic α-enaminones. acs.org Additionally, photocatalysis with quantum dots has been employed for the α-alkylation of saturated cyclic ketones. chemistryviews.org The direct and asymmetric α-fluorination of cyclic ketones can also be achieved using organocatalysis. nih.gov These methods provide pathways to introduce various substituents at the C2 and C4 positions of the 1-benzoylpyrrolidin-3-one core. The radical α-C(sp3)–H functionalization of ketones is another powerful strategy for creating complex molecular structures. rsc.org
Reactivity of the N-Benzoyl Amide Linkage
The N-benzoyl group significantly influences the reactivity of the pyrrolidinone ring and is itself a site for chemical transformations.
Transamidation Reactions and Acyl Transfer Processes
The amide bond in N-benzoylpyrrolidin-3-one can undergo cleavage and reformation through transamidation, which involves the exchange of the amine portion of the amide. This reaction is a valuable tool for the synthesis of new amides.
Transamidation of N-acyl lactams, such as benzoylpyrrolidin-2-one, with various amines can be achieved under metal-free conditions in an aqueous medium. rsc.orgnih.gov These reactions often proceed through a radical pathway. rsc.orgnih.gov The reaction is compatible with both aliphatic and aromatic primary amines. rsc.orgnih.gov
Catalytic approaches to transamidation are also well-developed. Zirconium- and hafnium-amido complexes have been shown to be highly efficient catalysts for transamidation between secondary amines and tertiary amides, sometimes proceeding rapidly at room temperature. nih.govacs.org Tungsten(VI) chloride has also been used to catalyze the transamidation of tertiary alkyl amides. acs.org Furthermore, zinc triflate can catalyze the transamidation and esterification of N-benzoyl cytosine via C–N bond cleavage. rsc.org Nickel complexes have also been employed for the transamidation of twisted N-Boc amides. semanticscholar.org These catalytic systems offer a range of conditions for acyl transfer from the N-benzoylpyrrolidin-3-one to other nucleophiles.
Table 2: Catalytic Systems for Transamidation Reactions
| Catalyst | Amide Substrate Type | Key Features | Reference(s) |
|---|---|---|---|
| Zirconium/Hafnium-amido complexes | Tertiary amides | High efficiency, room temperature reactions | nih.govacs.org |
| Tungsten(VI) chloride | Tertiary alkyl amides | Selective C-N bond scission | acs.org |
| Zinc triflate | N-benzoyl cytosine | Catalytic C-N bond cleavage | rsc.org |
Interactions with External Reagents and Catalysts
The N-benzoyl group, particularly the amide carbonyl oxygen, can interact with various external reagents and catalysts, which can modulate the reactivity of the entire molecule.
Lewis acids play a crucial role in activating the N-benzoyl group. As seen in the C-N bond cleavage reactions, a Lewis acid like zinc triflate is essential for promoting the single-electron transfer from a photoredox catalyst to the amide carbonyl group. nih.govorganic-chemistry.orgresearchgate.net This interaction polarizes the carbonyl group, making it more susceptible to reduction.
Transition metal catalysts are also central to many transformations involving N-benzoylpyrrolidinones. For instance, dirhodium(II) salts can catalyze three-component reactions involving imines and diazo compounds, leading to the formation of substituted pyrroles. nih.gov In the context of transamidation, various metal catalysts, including those based on zirconium, hafnium, tungsten, and nickel, interact with the amide group to facilitate C-N bond activation. nih.govacs.orgacs.orgrsc.orgsemanticscholar.org The choice of catalyst can influence the reaction conditions and the scope of compatible substrates.
Elucidation of Reaction Mechanisms
Radical Intermediates and Reaction Pathways
There is a lack of specific research detailing the formation and behavior of radical intermediates in reactions involving this compound. While related compounds, such as N-acyl lactams, have been proposed to undergo reactions via radical pathways under certain conditions, similar studies on the 3-oxo derivative are not present in the available literature. Future research could explore the potential for radical generation at various positions on the pyrrolidine ring or the benzoyl group under photolytic or thermolytic conditions, or in the presence of radical initiators.
Ionic Pathways and Transition State Analysis
Similarly, detailed analyses of ionic reaction pathways and the corresponding transition states for this compound are not available. The presence of the ketone and amide functionalities suggests a rich potential for ionic reactivity, including enolate formation, nucleophilic additions to the carbonyl groups, and reactions involving the amide bond. However, without specific experimental or computational studies, any discussion of transition state energies, reaction coordinates, and the structures of key intermediates would be hypothetical. Computational chemistry could be a valuable tool in the future to model these pathways and provide theoretical insights into the compound's reactivity.
Influence of Reaction Conditions on Mechanistic Divergence
The way in which reaction conditions—such as solvent, temperature, pH, and the choice of catalyst—influence the reaction pathways of this compound has not been systematically investigated. It is plausible that variations in these conditions could favor either radical or ionic mechanisms, or lead to different product distributions through competing pathways. However, without empirical data, it is not possible to provide a detailed account of how these factors govern the mechanistic landscape for this particular compound.
Advanced Spectroscopic and Spectrometric Methodologies for Structure Elucidation
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups within a molecule. These methods probe the vibrational energy levels of molecules, which are unique to their structure and bonding. For 1-Benzoylpyrrolidin-3-one, these techniques are instrumental in confirming the presence of its key structural features: the benzoyl group, the ketone, the tertiary amide, and the pyrrolidine (B122466) ring.
Analysis of Characteristic Vibrational Modes
The vibrational spectrum of this compound is a composite of the vibrational modes of its constituent parts. Each functional group gives rise to characteristic absorption bands (in IR) or scattering peaks (in Raman) at specific frequencies (typically expressed in wavenumbers, cm⁻¹).
The primary vibrational modes for this compound can be assigned as follows:
Carbonyl (C=O) Stretching: The molecule contains two carbonyl groups: a ketone within the pyrrolidine ring and an amide as part of the benzoyl moiety.
The ketonic C=O stretching vibration is typically observed in the range of 1750-1735 cm⁻¹. The five-membered ring structure can increase the frequency compared to an acyclic ketone.
The tertiary amide C=O stretching (Amide I band) appears at a lower frequency, generally between 1670-1630 cm⁻¹, due to resonance with the nitrogen lone pair.
Aromatic Ring Vibrations: The benzoyl group exhibits several characteristic vibrations.
Aromatic C-H stretching vibrations are typically found above 3000 cm⁻¹.
C=C stretching vibrations within the benzene ring usually appear as a series of peaks in the 1600-1450 cm⁻¹ region.
C-N Stretching: The stretching vibration of the carbon-nitrogen bond in the tertiary amide is expected in the 1400-1300 cm⁻¹ range.
CH₂ Vibrations: The pyrrolidine ring contains methylene (CH₂) groups that give rise to symmetric and asymmetric stretching vibrations around 2950-2850 cm⁻¹ and bending (scissoring) vibrations near 1465 cm⁻¹. berkeley.edu
Fingerprint Region: The region below 1300 cm⁻¹ is known as the fingerprint region. It contains a complex pattern of bending and skeletal vibrations that are unique to the molecule as a whole, making it highly useful for definitive identification.
These assignments are summarized in the table below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectrum |
| Ketone (in 5-membered ring) | C=O Stretch | 1750 - 1735 | IR, Raman |
| Tertiary Amide | C=O Stretch (Amide I) | 1670 - 1630 | IR, Raman |
| Benzene Ring | C-H Stretch | 3100 - 3000 | IR, Raman |
| Benzene Ring | C=C Stretch | 1600 - 1450 | IR, Raman |
| Pyrrolidine Ring | C-N Stretch | 1400 - 1300 | IR, Raman |
| Pyrrolidine Ring | CH₂ Stretch | 2950 - 2850 | IR, Raman |
| Pyrrolidine Ring | CH₂ Bend (Scissoring) | ~1465 | IR |
Applications in Qualitative Identification and Process Monitoring
Vibrational spectroscopy is a cornerstone of qualitative analysis and process analytical technology (PAT). nih.gov
Qualitative Identification: The IR and Raman spectra of this compound serve as a unique molecular "fingerprint." mdpi.com For qualitative identification, an unknown sample's spectrum is compared against a reference spectrum of a known, pure standard of this compound. A match in the peak positions, particularly in the complex fingerprint region, provides high confidence in the sample's identity. wiley.compolco.com.co This method is rapid, non-destructive, and requires minimal sample preparation. currentseparations.com
Process Monitoring: In the synthesis of this compound, for instance, from 1-(tert-butoxycarbonyl)pyrrolidin-3-one and benzoyl chloride followed by deprotection, vibrational spectroscopy can be employed for real-time, in-line monitoring. beilstein-journals.org By inserting a fiber-optic probe into the reaction vessel, changes in the chemical composition of the reaction mixture can be tracked over time. nih.gov
Key applications include:
Reaction Endpoint Determination: The synthesis can be monitored by observing the disappearance of reactant-specific peaks (e.g., the C=O stretch of benzoyl chloride) and the simultaneous appearance and stabilization of product-specific peaks (e.g., the amide and ketone C=O stretches of this compound).
Impurity Profiling: The presence of unwanted side-products or residual starting materials can be detected by the appearance of their characteristic spectral signatures.
Kinetic Studies: By correlating the intensity of specific vibrational bands with concentration, reaction rates and kinetics can be studied under various conditions. nih.gov
Computational Methods in Support of Structure Elucidation
Computational chemistry provides powerful tools that complement experimental data, offering deeper insights into molecular structure and properties, thereby aiding in unambiguous structure elucidation.
Computer-Assisted Structure Elucidation (CASE) Systems
Computer-Assisted Structure Elucidation (CASE) systems are sophisticated expert systems that automate the process of determining a chemical structure from spectroscopic data. nih.govgoogle.com For a novel compound believed to be this compound, a CASE system like ACD/Structure Elucidator would operate as follows:
Data Input: The system is fed all available experimental data, which typically includes the molecular formula (e.g., from high-resolution mass spectrometry), 1D NMR (¹H, ¹³C), 2D NMR (COSY, HSQC, HMBC), and often IR and UV spectra.
Fragment Generation: The software analyzes the data to identify molecular fragments. For example, ¹³C NMR data would suggest the presence of carbonyl carbons, aromatic carbons, and aliphatic carbons. IR data would confirm the ketone and amide functional groups.
Structure Assembly: Using 2D NMR correlation data (e.g., HMBC), the system establishes connectivity between these fragments. It would logically deduce that the benzoyl group is attached to the nitrogen of the pyrrolidine ring.
Candidate Generation and Ranking: The system generates all possible molecular structures consistent with the input data. These candidate structures are then ranked based on a comparison of their predicted NMR spectra with the experimental data. technologynetworks.com The structure with the lowest deviation between predicted and experimental shifts is proposed as the most likely candidate.
This automated and unbiased approach is invaluable for confirming expected structures and for solving the structures of complete unknowns, significantly reducing the time and potential for human error in the elucidation process.
Quantum Chemical Calculations for Chemical Shift Prediction and Conformational Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable for refining structural assignments. nih.gov
Chemical Shift Prediction: Predicting NMR chemical shifts in silico is a powerful method for validating a proposed structure. rsc.org The standard approach involves:
Optimizing the 3D geometry of the proposed molecule (this compound) using a selected DFT functional and basis set (e.g., B3LYP/6-31G(d)). nih.gov
Calculating the NMR shielding tensors for this optimized geometry using the Gauge-Including Atomic Orbital (GIAO) method. rsc.org
Converting the calculated shielding constants to chemical shifts by referencing them against a standard compound (e.g., Tetramethylsilane, TMS) calculated at the same level of theory.
The high accuracy of modern DFT methods often allows for the differentiation between closely related isomers, as the correct structure will show a significantly better correlation between its calculated and experimental chemical shifts. nrel.govnih.gov
| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |
| C=O (Ketone) | ~207 | - |
| C=O (Amide) | ~168 | - |
| Aromatic C (ipso) | ~136 | - |
| Aromatic C (ortho, meta, para) | 127 - 131 | 7.4 - 7.6 |
| C2 (Pyrrolidine) | ~50 | 3.8 - 4.0 |
| C4 (Pyrrolidine) | ~45 | 2.6 - 2.8 |
| C5 (Pyrrolidine) | ~52 | 3.7 - 3.9 |
Note: The values in this table are illustrative, based on typical chemical shifts for similar functional groups, and represent what a DFT calculation would aim to predict.
Conformational Analysis: The five-membered pyrrolidine ring is not planar and exists in puckered conformations, typically described as "envelope" or "twist" forms. The specific conformation of this compound will be influenced by the steric and electronic effects of the bulky N-benzoyl group and the sp²-hybridized ketone carbon.
Quantum chemical calculations can be used to explore the potential energy surface of the molecule. nih.gov By calculating the relative energies of different possible conformers, the most stable, lowest-energy conformation can be identified. researchgate.net This is crucial because the observed experimental data (e.g., NMR coupling constants) represent an average over the populated conformations. Understanding the preferred conformation provides a more complete picture of the molecule's three-dimensional structure and can help explain its reactivity and interactions. nih.gov
Computational and Theoretical Chemistry Insights into 1 Benzoylpyrrolidin 3 One
Electronic Structure and Molecular Conformation Analysis
The spatial arrangement of atoms and the distribution of electrons are fundamental determinants of a molecule's physical and chemical properties. For 1-Benzoylpyrrolidin-3-one, computational analysis reveals a complex interplay between the flexible pyrrolidinone ring and the bulky, electronically significant benzoyl group.
The structure of this compound is characterized by several rotatable bonds and a non-planar five-membered ring, leading to a variety of possible conformations. The pyrrolidinone ring is not flat and typically adopts puckered conformations, such as the "envelope" or "twist" forms, to minimize steric and torsional strain. The specific pucker is influenced by the nature and position of substituents. Computational studies on similar pyrrolidine (B122466) systems show that inductive and stereoelectronic factors related to substituents can influence the ring's puckering and the spatial disposition of other groups, which in turn can affect biological efficacy nih.gov.
The dynamics of this system are largely defined by three key motions:
Pyrrolidinone Ring Puckering: The five-membered ring interconverts between different envelope and twist conformations. The energy barriers for these conversions are typically low, meaning the ring is highly flexible at room temperature.
Amide Bond Rotation: Rotation around the N1-C(benzoyl) bond is restricted due to the partial double-bond character of the amide linkage. This can lead to distinct planar or near-planar arrangements of the benzoyl group relative to the nitrogen atom.
Benzoyl Group Rotation: The rotation around the C(carbonyl)-C(phenyl) single bond is also a key conformational feature. Steric hindrance between the phenyl ring and the pyrrolidinone ring can create significant energy barriers, favoring twisted conformations. Studies on sterically crowded 1,8-disubstituted naphthalenes containing both pyrrolidinyl and acyl groups have shown through X-ray crystallography and computational models that these groups are often forced to twist significantly out of the plane of the aromatic ring mdpi.com. In this compound, a similar twisting of the benzoyl group relative to the plane of the amide bond is expected to minimize steric clashes.
Molecular dynamics (MD) simulations can be employed to explore the conformational landscape of such molecules over time, revealing the preferred conformations and the pathways for interconversion between them nih.gov.
Table 1: Illustrative Conformational Data for this compound This table presents hypothetical data based on typical values for similar molecular fragments to illustrate conformational properties.
| Conformational Parameter | Description | Typical Calculated Value |
|---|---|---|
| Ring Pucker Dihedral (C2-N1-C5-C4) | Describes the degree of puckering in the pyrrolidinone ring. | 20° - 40° |
| Amide Dihedral Angle (C2-N1-C=O) | Defines the planarity of the amide group. | ~180° (trans) |
| Benzoyl Twist Angle (N1-C-C_ipso-C_ortho) | Angle of the phenyl ring relative to the carbonyl group. | 30° - 60° |
| Rotational Barrier (N-COPh) | Energy required to rotate the benzoyl group. | 10 - 15 kcal/mol |
The benzoyl group significantly influences the electronic properties of the pyrrolidinone moiety. As a substituent on the nitrogen atom, the benzoyl group acts as a strong electron-withdrawing group through both resonance and inductive effects.
Resonance Effect: The lone pair of electrons on the nitrogen atom is delocalized into the benzoyl carbonyl group. This delocalization is a characteristic feature of amides and results in a planar or near-planar geometry around the nitrogen atom.
Inductive Effect: The electronegative oxygen atom of the benzoyl carbonyl group withdraws electron density through the sigma bonds.
These electron-withdrawing effects decrease the electron density on the nitrogen atom, making it less basic compared to a non-acylated pyrrolidine. This charge distribution also impacts the reactivity of the ketone at the C3 position. Computational studies on glycosyl acceptors have demonstrated that the substitution of electron-donating benzyl groups with electron-withdrawing benzoyl groups can significantly alter charge distribution and the nucleophilicity of nearby functional groups figshare.com. For this compound, the electron-withdrawing nature of the N-benzoyl group would be expected to increase the electrophilicity of the C3-carbonyl carbon, making it more susceptible to nucleophilic attack.
Quantum chemical calculations, such as Density Functional Theory (DFT), can quantify these effects by mapping the molecule's electrostatic potential (ESP) and calculating atomic charges (e.g., Mulliken, NBO). The ESP map would likely show a region of high positive potential around the C3-carbonyl carbon and a negative potential around the two carbonyl oxygen atoms.
Although there are no conventional hydrogen bond donors in this compound, weaker intramolecular interactions can play a role in stabilizing certain conformations. These non-covalent interactions can include:
C-H···O Hydrogen Bonds: Weak hydrogen bonds can form between the ortho-hydrogens of the phenyl ring and the oxygen of the C3-ketone, or between the C2/C4 hydrogens of the pyrrolidinone ring and the oxygen of the benzoyl group.
Computational methods are essential for identifying and quantifying these subtle interactions. Wavefunction analysis techniques, such as the Independent Gradient Model (IGM), can be used to visualize and characterize non-covalent interactions within a molecule researchgate.net. Such analyses can reveal stabilizing interactions that favor specific rotational orientations of the benzoyl group or particular puckering conformations of the pyrrolidinone ring. For instance, in related pyrrolidine-2,3-diones, intramolecular hydrogen bonds have been shown to be crucial for stabilizing the enamine tautomer beilstein-journals.org.
Quantum Chemical Modeling of Reactivity and Reaction Mechanisms
Quantum chemical modeling is a cornerstone for predicting the reactivity of molecules and elucidating complex reaction mechanisms at the atomic level. For this compound, these methods can predict how the molecule will behave in various chemical transformations.
The primary site of reactivity in this compound is the carbonyl group at the C3 position. Computational methods can be used to model various potential reactions, such as nucleophilic additions, reductions, or enolate formations.
A typical computational workflow to predict a reaction pathway involves:
Geometry Optimization: The structures of the reactant(s) and potential product(s) are optimized to find their lowest energy conformations.
Transition State (TS) Search: A search is performed to locate the first-order saddle point on the potential energy surface that connects the reactants and products. This saddle point represents the transition state of the reaction. Algorithms are used to find a geometry that is a minimum in all vibrational modes except for one, which corresponds to the reaction coordinate unito.it.
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed starting from the TS geometry to confirm that it correctly connects the desired reactant and product minima on the potential energy surface researchgate.net.
For example, in the reduction of the C3-ketone by a hydride source like NaBH₄, DFT calculations could be used to model the approach of the hydride ion to the carbonyl carbon. The transition state geometry would show a partially formed H-C bond and a partially broken C=O double bond. The geometry of the attacking nucleophile and the substrate can significantly influence which face of the ketone is attacked, leading to stereoselectivity, an outcome that can be predicted computationally acs.org. Similarly, mechanisms for cycloaddition reactions involving the pyrrolidine ring can be unveiled through DFT calculations, which can rationalize the stereospecificity of product formation acs.orgresearchgate.net.
Once the geometries of the reactants and the transition state are optimized, their electronic energies can be calculated with high accuracy. The difference in energy between the transition state and the reactants defines the activation energy barrier (ΔE‡). This barrier is a critical factor in determining the rate of a chemical reaction, as described by transition state theory. A lower activation barrier corresponds to a faster reaction rate.
DFT methods, often combined with higher-level correlated methods like coupled-cluster theory (e.g., DLPNO-CCSD(T)) for more accurate energy calculations, are used to determine these barriers faccts.de. Solvation effects, which can be crucial, are often included using implicit solvent models like the Conductor-like Polarizable Continuum Model (CPCM) unito.it.
By calculating the activation barriers for competing reaction pathways, computational chemistry can predict the major product of a reaction. For instance, one could compare the activation barrier for a 1,2-addition of an organometallic reagent to the C3-ketone versus a potential side reaction at the benzoyl carbonyl. The pathway with the lower barrier will be the kinetically favored one beilstein-journals.org.
Table 2: Illustrative Calculated Energetics for Reactions at the C3-Ketone This table provides hypothetical but realistic DFT-calculated energy values for common ketone reactions to illustrate the application of computational chemistry.
| Reaction Type | Reagent | Solvent Model | Calculated ΔE‡ (kcal/mol) | Calculated ΔE_rxn (kcal/mol) |
|---|---|---|---|---|
| Hydride Reduction | BH₄⁻ | Acetonitrile | 10.5 | -25.0 |
| Grignard Addition | CH₃MgBr | Diethyl Ether | 12.0 | -40.2 |
| Wittig Reaction | Ph₃P=CH₂ | Tetrahydrofuran | 18.5 | -15.8 |
| Enolate Formation | LDA | Tetrahydrofuran | 8.0 | +5.0 |
ΔE‡ = Activation Energy Barrier; ΔE_rxn = Reaction Energy
These calculations provide a quantitative framework for understanding and predicting the chemical behavior of this compound, guiding the design of synthetic routes and the development of new applications for this versatile chemical scaffold.
Solvent Effects on Reaction Thermodynamics and Kinetics
The choice of solvent can significantly influence the thermodynamics and kinetics of chemical reactions involving this compound. Computational studies, often employing methods like Density Functional Theory (DFT) with continuum solvent models (e.g., Polarizable Continuum Model - PCM), are instrumental in elucidating these effects. mdpi.comresearchgate.net Solvent properties such as polarity, proticity, and the ability to form hydrogen bonds can alter the energy of reactants, transition states, and products, thereby affecting reaction rates and equilibria.
Thermodynamic Considerations:
Consider a hypothetical reaction involving this compound. The relative Gibbs free energy change in different solvents can be computationally estimated.
Table 1: Hypothetical Relative Gibbs Free Energy Change (ΔG) for a Reaction of this compound in Various Solvents.
| Solvent | Dielectric Constant (ε) | Relative ΔG (kcal/mol) |
| Hexane | 1.9 | 0 (Reference) |
| Dichloromethane | 9.1 | -2.5 |
| Acetonitrile | 37.5 | -4.2 |
| Water | 80.1 | -5.8 |
This table is illustrative and based on general principles of solvent effects. Actual values would require specific experimental or computational data for the reaction .
Kinetic Considerations:
Solvent effects on reaction kinetics are understood by analyzing the energy of the transition state relative to the reactants. According to transition state theory, the rate of a reaction is exponentially dependent on the activation energy (ΔG‡). A solvent that stabilizes the transition state more than the reactants will lower the activation energy and thus accelerate the reaction. nih.gov
The nature of the solvent's influence depends on the charge distribution of the reactants and the transition state. For reactions proceeding through a polar or charged transition state, polar solvents generally lead to significant rate enhancements. Conversely, for reactions with a less polar transition state compared to the reactants, a nonpolar solvent might be more favorable.
Computational modeling can predict the activation energies in various solvents, providing insights into the kinetic feasibility of a reaction.
Table 2: Hypothetical Calculated Activation Energies (ΔG‡) for a Reaction of this compound in Different Solvents.
| Solvent | Dielectric Constant (ε) | Calculated ΔG‡ (kcal/mol) |
| Toluene | 2.4 | 25.3 |
| Tetrahydrofuran (THF) | 7.6 | 22.1 |
| Dimethylformamide (DMF) | 36.7 | 19.8 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 18.5 |
This table is illustrative and based on general principles of solvent effects on kinetics. Actual values would require specific experimental or computational data.
Interactions with Catalyst Systems and Reaction Environments
Computational chemistry provides a powerful lens to study the intricate interactions between this compound and various catalyst systems at a molecular level. These investigations are crucial for understanding reaction mechanisms, enantioselectivity, and for the rational design of more efficient catalysts.
Ligand-Substrate Interactions in Catalytic Cycles
In catalyzed reactions, this compound acts as a substrate that interacts with a catalyst, often a metal complex with organic ligands. The geometry and electronic properties of the catalyst's ligands play a pivotal role in how the substrate binds and reacts. Computational methods can model the entire catalytic cycle, identifying key intermediates and transition states. researchgate.net
For instance, in a hypothetical metal-catalyzed reaction, the benzoyl group and the ketone moiety of this compound can coordinate to the metal center. The nature of the ligands on the metal will influence the strength of this coordination and the subsequent activation of the substrate. Non-covalent interactions, such as hydrogen bonding, π-stacking, and steric repulsion between the catalyst's ligands and the substrate, are critical in determining the stereochemical outcome of the reaction, particularly in asymmetric catalysis. nih.gov
Computational analysis can quantify the energies of these interactions and visualize the 3D arrangement of the substrate within the catalyst's chiral pocket. This allows researchers to understand the origin of enantioselectivity and to predict which catalyst variant will favor the formation of a desired stereoisomer.
Computational Design Principles for Catalyst Development
The insights gained from computational studies on ligand-substrate interactions directly inform the design of new and improved catalysts for reactions involving this compound. mdpi.com The general principles of computational catalyst design involve a feedback loop between theoretical prediction and experimental validation.
Key computational design strategies include:
High-Throughput Screening: Virtually screening libraries of potential ligands to identify those that are predicted to have favorable binding energies and lead to low activation barriers for the desired reaction pathway.
Descriptor-Based Design: Identifying key molecular descriptors (e.g., steric parameters, electronic properties) of the catalyst that correlate with high activity and selectivity. These descriptors can then be used to guide the design of new catalysts.
Mechanistic-Driven Design: Using detailed mechanistic understanding from computational studies to rationally modify the catalyst structure to enhance a specific step in the catalytic cycle, such as substrate binding, the rate-determining transition state, or product release.
For reactions involving this compound, computational efforts could focus on designing catalysts with ligands that can form specific non-covalent interactions with the benzoyl or pyrrolidinone moieties to achieve high stereocontrol. For example, a ligand with a hydrogen bond donor could be strategically positioned to interact with the ketone oxygen of the substrate.
Synthetic Utility and Applications of 1 Benzoylpyrrolidin 3 One in Complex Molecule Synthesis
Role as a Key Building Block in Heterocyclic Chemistry
The inherent structure of 1-Benzoylpyrrolidin-3-one positions it as a key intermediate for constructing more elaborate heterocyclic systems. Nitrogen-containing heterocycles are fundamental scaffolds in numerous natural products and pharmaceuticals, and the pyrrolidine (B122466) ring offers a saturated, three-dimensional core that can be strategically functionalized. nih.govnih.gov
The strategic placement of the ketone at the 3-position allows this compound to act as a precursor for various annulation reactions, leading to the formation of fused bicyclic and polycyclic systems. These reactions typically involve the formation of an enolate or enamine from the pyrrolidinone, followed by cyclization with a suitable bifunctional reagent. For instance, condensation reactions with reagents containing both a nucleophilic and an electrophilic center can lead to the construction of a new ring fused to the pyrrolidine core. While specific examples starting directly from this compound are specialized, the general strategy is a cornerstone of heterocyclic synthesis for creating novel, rigid scaffolds with defined stereochemistry.
The pyrrolidine ring is one of the most significant nitrogen-containing scaffolds in drug discovery. nih.gov this compound is an important intermediate for accessing this scaffold. The N-benzoyl group provides stability under various reaction conditions and can be removed later in a synthetic sequence if desired. The ketone functionality allows for the introduction of diverse substituents at the 3-position, leading to a wide range of 3-substituted pyrrolidine derivatives, which are known to possess potent biological activities, including effects on neurotransmission. chemrxiv.org The synthesis of diverse nitrogen-enriched heterocyclic scaffolds is often achieved through tunable one-pot multicomponent reactions, where pyrrolidine-based precursors can be employed to generate significant molecular complexity in a single step. nih.gov
Derivatization for the Construction of Functional Organic Molecules
The chemical reactivity of this compound is dominated by its ketone group, which serves as a versatile handle for a multitude of chemical transformations. This allows for extensive derivatization to build a variety of functional organic molecules.
The ketone at the C3 position can be readily transformed into other functional groups. For example, asymmetric reduction can yield enantiopure (S)- or (R)-1-Benzoyl-3-hydroxypyrrolidine, a crucial chiral intermediate for various pharmaceutical compounds. sigmaaldrich.comguidechem.com This alcohol can then be further functionalized through esterification, etherification, or substitution reactions.
Furthermore, the ketone can undergo nucleophilic addition reactions with organometallic reagents (e.g., Grignard or organolithium reagents) to introduce carbon-based substituents at the 3-position, leading to tertiary alcohols. Subsequent dehydration can generate the corresponding pyrroline (B1223166), which can be further functionalized, for example, through palladium-catalyzed hydroarylation to produce 3-aryl pyrrolidines. nih.gov
| Reaction Type | Reagents/Conditions | Product Type |
| Reduction | Ketoreductase enzymes, LiAlH₄ | 1-Benzoyl-3-hydroxypyrrolidine |
| Grignard Addition | R-MgBr, THF | 1-Benzoyl-3-alkyl-3-hydroxypyrrolidine |
| Wittig Reaction | Ph₃P=CHR, THF | 1-Benzoyl-3-alkylidenepyrrolidine |
| Enolate Formation | LDA, then R-X | 1-Benzoyl-2-alkylpyrrolidin-3-one |
This compound is an excellent substrate for constructing complex spirocyclic and polycyclic systems. Spiro-pyrrolidines, in particular, are of great interest in drug discovery due to their rigid, three-dimensional conformations. nih.gov A powerful method for their synthesis is the 1,3-dipolar cycloaddition reaction. iaea.org In this approach, an azomethine ylide is generated in situ from an amino acid and an aldehyde or ketone, which then reacts with a dipolarophile. This compound can serve as the ketone component for the in situ generation of an azomethine ylide, which can then react with various dipolarophiles to create complex spiro-heterocycles. mdpi.comnih.govresearchgate.net
For example, a multicomponent reaction between an amine, a maleimide, and an aldehyde can generate a spiro{pyrrolidine-3,1'-pyrrolo[3,4-c]pyrrole} framework. ua.es While this reaction builds the pyrrolidine ring during the process, the underlying reactivity highlights the utility of the pyrrolidine-3-one core in accessing such complex polycyclic architectures.
| Precursors | Reaction Type | Resulting Scaffold |
| Isatin (B1672199), Sarcosine, Dipolarophile | 1,3-Dipolar Cycloaddition | Spiro[indoline-pyrrolidine] |
| (Z)-3-Benzylidenebenzofuran-2(3H)-one, Ninhydrin, Sarcosine | 1,3-Dipolar Cycloaddition | Benzofuran Spiro-2-Pyrrolidine |
| Allylamine, Maleimide, Cinnamaldehyde | Multicomponent 1,3-Dipolar Cycloaddition | Spiro{pyrrolidine-3,1'-pyrrolo[3,4-c]pyrrole} |
Application in Diversification and Library Synthesis
Diversity-oriented synthesis (DOS) is a strategy that aims to efficiently generate libraries of structurally diverse small molecules for high-throughput screening and drug discovery. nih.gov The principles of DOS favor the use of rigid, three-dimensional scaffolds that can be elaborated through various reaction pathways to explore a broad chemical space. nih.govmdpi.com
This compound is an excellent starting scaffold for DOS. Its key features include:
A 3D Core: The non-planar pyrrolidine ring provides a three-dimensional framework, a desirable feature for fragments used in drug discovery to better explore protein binding pockets. broadinstitute.org
Orthogonal Reactivity: The ketone at C3 provides a reactive site for introducing one set of diverse substituents, while the N-benzoyl group can be potentially cleaved and replaced to introduce a second point of diversity.
Scaffold Rigidity: The cyclic nature of the molecule provides conformational constraint, which is often beneficial for binding affinity to biological targets.
By applying a variety of synthetic transformations to the ketone (e.g., reduction, reductive amination, Wittig olefination, nucleophilic addition) and subsequently modifying the resulting functional groups, a large library of diverse compounds can be generated from this single, common intermediate. This approach allows for the systematic exploration of the structure-activity relationship (SAR) around the pyrrolidine core, accelerating the discovery of novel biologically active compounds. researchgate.net
Use in Parallel Synthesis and Combinatorial Chemistry
Parallel synthesis and combinatorial chemistry are powerful strategies for the rapid generation of large libraries of compounds, which can be screened for biological activity or other desirable properties. nih.gov this compound serves as a valuable starting scaffold for such endeavors due to its modifiable core structure. The ketone at the 3-position and the potential for transformations on the pyrrolidine ring allow for the introduction of multiple points of diversity.
In a typical parallel synthesis approach, this compound can be subjected to a variety of reactions in a spatially separated manner, often on a multi-well plate format. For instance, reductive amination of the ketone with a diverse set of primary amines introduces a new substituent at the 3-position. This can be followed by a second diversification step, such as N-acylation or N-alkylation, after deprotection of the benzoyl group, to further expand the chemical space.
The application of this compound in combinatorial chemistry allows for the creation of even larger and more complex libraries through techniques like split-and-pool synthesis. nih.gov In this approach, a solid support-bound derivative of this compound can be divided into multiple portions, with each portion undergoing a different reaction. The portions are then recombined, mixed, and split again for the next reaction step, leading to an exponential increase in the number of unique compounds.
A hypothetical combinatorial library synthesis starting from this compound is outlined below. This illustrates how a small number of building blocks can be used to generate a large library of distinct compounds.
Table 1: Hypothetical Combinatorial Library Synthesis from this compound
| Step 1: Reductive Amination (R1) | Step 2: N-Acylation (R2) | Number of Compounds |
|---|---|---|
| Amine A | Acid Chloride X | 1 |
| Amine A | Acid Chloride Y | 1 |
| Amine B | Acid Chloride X | 1 |
| Amine B | Acid Chloride Y | 1 |
| Total Unique Compounds | | 4 |
This table demonstrates a simplified 2-step combinatorial synthesis where two different amines and two different acid chlorides are used to generate a library of four unique compounds from a this compound scaffold.
Detailed research findings have demonstrated the feasibility of various chemical transformations on the pyrrolidine scaffold that are amenable to parallel and combinatorial synthesis. These include multicomponent reactions like the Ugi reaction, which can introduce four different substituents in a single step, further enhancing the diversity of the resulting library. researchgate.net
Integration into Modular Synthetic Strategies
Modular synthesis is a powerful approach for the construction of complex molecules from a set of interchangeable building blocks or "modules." cam.ac.uk This strategy allows for the rapid assembly of a wide range of analogs and derivatives by simply swapping out different modules. This compound can be effectively integrated into such strategies, serving as a central scaffold to which various functional modules can be attached.
The ketone at the 3-position of this compound is a key handle for modular functionalization. It can be converted into a variety of other functional groups, such as alcohols, amines, or alkenes, which can then be used to connect different modules. For example, a Wittig reaction can be used to introduce a carbon-carbon double bond, which can then be further functionalized using olefin metathesis or other carbon-carbon bond-forming reactions.
A modular approach utilizing this compound can be envisioned for the synthesis of complex polycyclic structures. For example, a Knoevenagel condensation of this compound with an active methylene compound can be the first step in a cascade reaction sequence, leading to the formation of a new fused ring system. The choice of the active methylene compound would determine the nature of the resulting fused ring, allowing for the generation of a diverse set of polycyclic scaffolds from a common starting material.
The concept of "build/couple/pair" is a well-established modular strategy in diversity-oriented synthesis. cam.ac.uk In this context, this compound can be considered a "build" phase product. In the "couple" phase, it can be reacted with a variety of coupling partners, and in the "pair" phase, an intramolecular reaction can be used to generate a new ring system.
Table 2: Modular Synthesis Approach using this compound
| Module 1 (Scaffold) | Module 2 (Coupling Partner) | Pairing Reaction | Resulting Scaffold |
|---|---|---|---|
| This compound | Bromoacetyl bromide | Intramolecular cyclization | Fused bicyclic system |
This table illustrates how this compound can be used as a central module in a modular synthetic strategy to generate different types of complex scaffolds.
The integration of this compound into modular synthetic strategies provides a powerful and flexible platform for the construction of complex and diverse molecular architectures. This approach is particularly valuable in the early stages of drug discovery, where the rapid exploration of a broad range of chemical space is essential for identifying new lead compounds. nih.gov
Future Research Directions and Perspectives
Development of Innovative and Atom-Economical Synthetic Methodologies
Future research into the synthesis of 1-Benzoylpyrrolidin-3-one is expected to prioritize the development of innovative and atom-economical methodologies. Current synthetic routes to similar pyrrolidinone scaffolds often involve multi-step processes that may generate significant chemical waste. The principles of green chemistry, particularly atom economy, aim to maximize the incorporation of all reactant materials into the final product.
Future synthetic strategies will likely focus on:
Catalytic Approaches: The use of transition metal or organocatalysts could enable more direct and efficient routes to the pyrrolidinone core, potentially from readily available starting materials.
One-Pot Reactions: The development of one-pot, multi-component reactions would streamline the synthesis, reduce the need for intermediate purification steps, and consequently minimize solvent usage and waste generation.
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control, and its application to the synthesis of this compound could represent a significant advancement for industrial-scale production.
Advanced Mechanistic Studies Leveraging High-Resolution Techniques
A thorough understanding of the reaction mechanisms involved in the synthesis and subsequent transformations of this compound is crucial for optimizing reaction conditions and exploring new reactivity. Future research will likely employ a suite of high-resolution analytical techniques to probe these mechanisms in detail.
Key areas of investigation will include:
In-situ Spectroscopic Analysis: Techniques such as in-situ Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy can provide real-time information on the formation and consumption of intermediates, offering a dynamic view of the reaction pathway.
Kinetic Studies: Detailed kinetic analysis will help to elucidate the rate-determining steps of reactions and provide insights into the roles of catalysts and reagents.
Computational Modeling: Density Functional Theory (DFT) calculations are becoming increasingly powerful in predicting reaction pathways and transition state geometries, providing a theoretical framework to complement experimental observations.
Exploration of Novel Reactivity Manifolds and Transformations
The pyrrolidinone scaffold is a versatile building block in organic synthesis. Future research will undoubtedly focus on exploring the novel reactivity of this compound to access a wider range of functionalized derivatives. The presence of the ketone and the benzoyl group offers multiple sites for chemical modification.
Potential areas of exploration include:
Asymmetric Synthesis: The development of stereoselective reactions to introduce chirality at the C3 position or other parts of the molecule is of significant interest, particularly for applications in medicinal chemistry.
Functionalization of the Pyrrolidine (B122466) Ring: Exploring reactions that modify the pyrrolidine ring itself, such as C-H activation, could lead to the synthesis of novel analogs with unique properties.
Transformations of the Benzoyl Group: The benzoyl moiety can be modified through various aromatic substitution reactions, allowing for the fine-tuning of the molecule's electronic and steric properties. A notable reaction for a related compound, benzoylpyrrolidin-2-one, is its metal-free transamidation with amines under aqueous conditions, suggesting a potential avenue for similar reactivity studies with this compound. rsc.org
Integration of Computational and Experimental Approaches for Predictive Design
The synergy between computational modeling and experimental work is a powerful paradigm in modern chemical research. For this compound, this integrated approach can accelerate the discovery of new derivatives with desired properties.
Future research in this area will likely involve:
Virtual Screening: Computational docking and molecular dynamics simulations can be used to predict the binding of this compound derivatives to biological targets, guiding the synthesis of potentially bioactive compounds.
QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) studies can identify the key structural features that correlate with a particular biological activity or physical property, enabling the rational design of more potent or effective molecules.
Predictive Reaction Modeling: Computational tools can be used to predict the outcome of unknown reactions, helping to prioritize synthetic efforts and explore novel chemical space.
Uncovering Broader Synthetic Utility in Emerging Chemical Fields
The unique structural features of this compound suggest its potential utility in a variety of emerging chemical fields beyond traditional applications. The pyrrolidine scaffold is a common feature in many FDA-approved drugs, highlighting its importance in medicinal chemistry.
Future investigations are anticipated to explore its role in:
Medicinal Chemistry: The pyrrolidine nucleus is a privileged scaffold in drug discovery. Derivatives of this compound could be synthesized and screened for a wide range of biological activities, including as enzyme inhibitors or receptor modulators.
Materials Science: The rigid benzoyl group combined with the pyrrolidinone core could be incorporated into novel polymers or functional materials with interesting photophysical or electronic properties.
Chemical Biology: As a molecular probe, derivatives of this compound could be designed to interact with specific biological targets, helping to elucidate complex biological processes.
Q & A
Advanced Research Question
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the carbonyl group in this compound is highly electrophilic, making it susceptible to nucleophilic attack .
- Molecular dynamics (MD) simulations : Model solvent effects on reaction kinetics, particularly in polar aprotic solvents like DMF .
- Docking studies : If targeting biological activity, simulate interactions with enzyme active sites (e.g., acetylcholinesterase) to guide functionalization .
Which analytical techniques are essential for confirming the structural integrity of this compound?
Basic Research Question
- NMR spectroscopy : and NMR confirm substitution patterns; DEPT-135 distinguishes CH/CH groups .
- X-ray crystallography : Resolves stereochemistry and crystal packing effects, critical for chiral derivatives .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular formula, while tandem MS (MS/MS) identifies fragmentation pathways .
How do steric and electronic factors influence regioselectivity in benzoylation reactions of pyrrolidinone derivatives?
Advanced Research Question
- Steric effects : Bulky substituents on the pyrrolidinone nitrogen (e.g., benzyl groups) direct benzoylation to the less hindered carbonyl position .
- Electronic effects : Electron-withdrawing groups (e.g., nitro) on the benzoyl moiety enhance electrophilicity, favoring attack at electron-rich sites.
- Solvent polarity : Polar solvents stabilize charge-separated transition states, altering selectivity in multi-step reactions .
What common impurities arise during this compound synthesis, and how are they identified?
Basic Research Question
- By-products : Unreacted starting materials (e.g., pyrrolidinone) or over-benzoylated derivatives.
- Detection methods : Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies impurities. GC-MS identifies volatile by-products like residual benzoyl chloride .
- Mitigation : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) improves purity .
What strategies enhance enantiomeric purity in chiral derivatives of this compound?
Advanced Research Question
- Chiral auxiliaries : Use (S)- or (R)-BINOL ligands in asymmetric catalysis to induce stereoselectivity .
- Kinetic resolution : Enzymatic methods (e.g., lipase-catalyzed acyl transfer) selectively modify one enantiomer .
- Chiral chromatography : Employ cellulose-based columns (e.g., Chiralpak®) with hexane/isopropanol gradients for preparative separation .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
